

# Application of Leucrose in Low-Glycemic Food Formulations: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Leucrose*

Cat. No.: *B8805515*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Leucrose**, a disaccharide isomer of sucrose, is emerging as a promising ingredient in the development of low-glycemic food and beverage products. Composed of glucose and fructose linked by an  $\alpha$ -(1  $\rightarrow$  5) glycosidic bond, its structure imparts unique physiological and functional properties compared to traditional sugars. This document provides detailed application notes on the use of **leucrose** in low-glycemic food formulations, summarizes key quantitative data, and outlines experimental protocols for its evaluation.

## Physicochemical Properties

**Leucrose** is a white, crystalline powder with a molecular formula of  $C_{12}H_{22}O_{11}$  and a molecular weight of 342.30 g/mol <sup>[1]</sup> While specific solubility data for **leucrose** is not readily available in the literature, its structural similarity to other highly soluble disaccharides like sucrose suggests good solubility in aqueous solutions. For comparison, the solubility of sucrose in water at 20°C is approximately 200 g/100 mL <sup>[2][3][4][5]</sup>

## Metabolic and Health Properties

**Leucrose** offers several metabolic advantages over sucrose, making it an attractive option for low-glycemic formulations.

- **Reduced Glycemic and Insulinergic Response:** Human studies have shown that the consumption of **leucrose** results in a lower blood glucose profile compared to an equivalent amount of sucrose. This is attributed to its slower hydrolysis in the small intestine; the cleavage rate of **leucrose** by human digestive carbohydrases is approximately 63% that of sucrose. Interestingly, while blood glucose levels are lower, insulin and C-peptide profiles in humans have been reported as unaltered compared to sucrose ingestion. While a specific glycemic index (GI) for **leucrose** is not yet established in publicly available literature, its slower digestion and the resulting lower blood glucose excursions indicate a low GI. For reference, the GI of sucrose is 65.
- **Lower Caloric Value:** The caloric value of **leucrose** is estimated to be 2.0 kcal/g.
- **Non-Cariogenic:** **Leucrose** has been demonstrated to be non-cariogenic, meaning it does not promote dental caries. Studies have shown that it is not significantly fermented to acid by oral bacteria.
- **Hepatic Health:** In preclinical studies with mice on a high-fat diet, supplementation with **leucrose** improved fasting blood glucose levels and reduced the accumulation of triglycerides in the liver. This was associated with a downregulation of genes involved in hepatic lipogenesis (fat production).

## Quantitative Data Summary

The following tables summarize the key quantitative data for **leucrose** in comparison to sucrose.

Property	Leucrose	Sucrose (for comparison)	Reference(s)
Molecular Formula	C <sub>12</sub> H <sub>22</sub> O <sub>11</sub>	C <sub>12</sub> H <sub>22</sub> O <sub>11</sub>	
Molecular Weight	342.30 g/mol	342.30 g/mol	
Glycemic Index (GI)	Not established (qualitatively low)	65	
Caloric Value	2.0 kcal/g	4.0 kcal/g	
Relative Sweetness	~50% of sucrose	100%	
Relative Hydrolysis Rate	63% of sucrose	100%	
Cariogenicity	Non-cariogenic	Cariogenic	

Functional Property	Leucrose (Inferred/Qualitative)	Sucrose (for comparison)	Reference(s)
Solubility in Water	High (specific data unavailable)	~200 g/100 mL at 20°C	
Thermal Stability	Stable under typical food processing conditions (specific data unavailable)	Begins to degrade at high temperatures, caramelizes	
Hygroscopicity	Hygroscopic (specific data unavailable)	Hygroscopic	
Viscosity of Solutions	Increases viscosity (specific data unavailable)	Increases viscosity with concentration	

## Application in Low-Glycemic Food Formulations

**Leucrose's** unique combination of properties makes it a versatile ingredient for reducing the glycemic load of various food products.

- **Beverages:** Due to its expected high solubility and clean taste profile, **leucrose** can be used in a wide range of beverages, including fruit juices, flavored waters, and dairy-based drinks. Its lower sweetness intensity compared to sucrose may be advantageous in formulations where a less intense sweetness is desired, or it can be used in combination with high-intensity sweeteners to achieve the desired sweetness profile without adding significant calories or impacting blood glucose.
- **Baked Goods:** In baked goods such as cakes, cookies, and bread, sucrose plays multiple roles beyond sweetness, including contributing to texture, volume, and browning. While specific studies on **leucrose** in baked goods are limited, its properties suggest it could partially replace sucrose to reduce the glycemic index. Formulators should consider that its lower sweetness may require the addition of other sweeteners. Its impact on moisture retention (hygroscopicity) and browning (Maillard reaction and caramelization) would need to be evaluated in specific applications.
- **Confectionery and Dairy Products:** **Leucrose** can be used in confectionery items like hard candies and chocolates, as well as in dairy products such as yogurt and ice cream, to lower their sugar content and glycemic impact. Its effect on texture and freezing point depression in frozen desserts would be an important consideration.

## Experimental Protocols

### Protocol 1: In Vivo Determination of the Glycemic Index (GI) of a Food Product Containing Leucrose

**Objective:** To determine the glycemic index of a test food containing **leucrose** according to the standardized methodology.

**Materials:**

- Test food containing a specific amount of **leucrose** to provide 50g of available carbohydrates.
- Reference food: 50g of glucose powder.

- Blood glucose monitoring system (glucometer and test strips).
- Lancets for capillary blood sampling.
- Water.
- Stopwatch/timer.

#### Procedure:

- **Subject Recruitment:** Recruit at least 10 healthy adult volunteers. Participants should be non-diabetic and have no known metabolic disorders.
- **Ethical Approval:** Obtain informed consent from all participants and ensure the study protocol is approved by an institutional review board.
- **Overnight Fast:** Instruct participants to fast for 10-12 hours overnight before each test session. Water is permitted.
- **Baseline Blood Glucose:** On the morning of the test, measure the fasting blood glucose of each participant.
- **Test Food Administration:** Provide the participant with the test food containing 50g of available carbohydrates from **leucrose**. The food should be consumed within 15 minutes.
- **Postprandial Blood Glucose Monitoring:** Measure blood glucose levels at 15, 30, 45, 60, 90, and 120 minutes after the start of food consumption.
- **Reference Food Test:** On a separate day (at least one day apart), repeat steps 3-6 with the same participants, but this time they consume the reference food (50g of glucose dissolved in water).
- **Data Analysis:** a. For each participant, calculate the incremental Area Under the Curve (iAUC) for the blood glucose response for both the test food and the reference food, ignoring the area below the fasting baseline. b. For each participant, calculate the GI value: (iAUC of test food / iAUC of reference food) x 100. c. The final GI of the food product is the average of the GI values from all participants.

## Protocol 2: In Vivo Assessment of Glycemic and Insulin Response to Leucrose in an Animal Model (Mouse)

Objective: To evaluate the postprandial glucose and insulin response to an oral gavage of **leucrose** compared to sucrose in mice.

Materials:

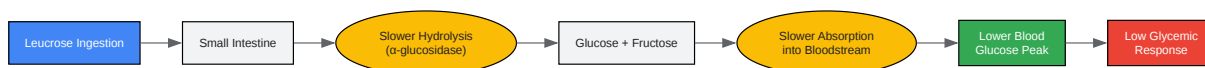
- Male C57BL/6J mice (8-10 weeks old).
- **Leucrose** solution (e.g., 2 g/kg body weight in sterile water).
- Sucrose solution (e.g., 2 g/kg body weight in sterile water).
- Vehicle control (sterile water).
- Blood glucose monitoring system.
- Micro-capillary tubes for blood collection.
- Insulin ELISA kit.
- Oral gavage needles.

Procedure:

- Acclimatization: Acclimatize mice to the housing conditions for at least one week.
- Fasting: Fast the mice for 6 hours with free access to water.
- Baseline Sampling: Collect a small blood sample from the tail vein to measure baseline glucose and insulin levels.
- Oral Gavage: Administer the **leucrose** solution, sucrose solution, or vehicle control to respective groups of mice via oral gavage.
- Post-Gavage Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-gavage.

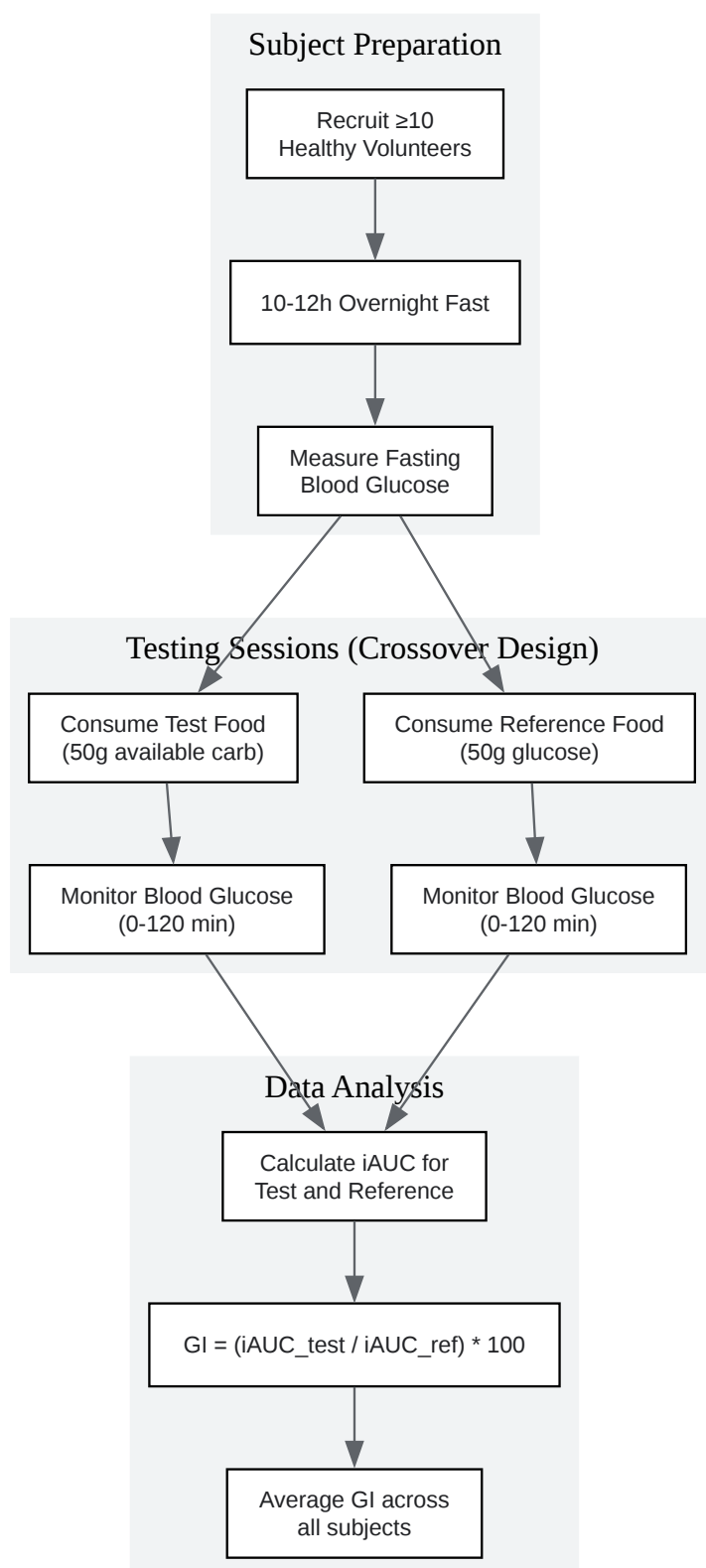
- Glucose Measurement: Measure blood glucose immediately using a glucometer.
- Insulin Measurement: Process the collected blood to obtain plasma and store at -80°C. Subsequently, measure insulin concentrations using an ELISA kit according to the manufacturer's instructions.
- Data Analysis: Plot the mean blood glucose and insulin concentrations over time for each group. Calculate the Area Under the Curve (AUC) for both glucose and insulin responses for statistical comparison between groups.

## Visualizations



[Click to download full resolution via product page](#)

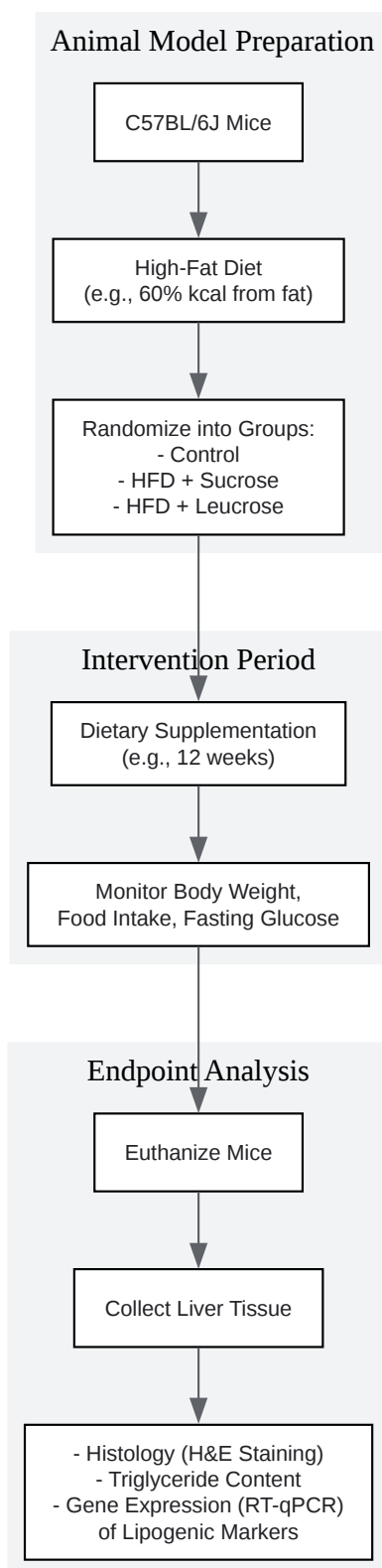
Caption: Metabolic pathway of **leucrose** digestion and its effect on blood glucose.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the Glycemic Index (GI).





[Click to download full resolution via product page](#)

Caption: Workflow for an in vivo study on hepatic lipogenesis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Leucrose | C<sub>12</sub>H<sub>22</sub>O<sub>11</sub> | CID 165577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. How is solubility expressed? The solubility of sucrose (table sugar) in .. [askfilo.com]
- 5. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Application of Leucrose in Low-Glycemic Food Formulations: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8805515#application-of-leucrose-in-low-glycemic-food-formulations]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)